4-amino-2-cyclohexyl-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride

Salt selection Aqueous solubility Synthetic intermediate

4-Amino-2-cyclohexyl-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride (CAS 1955498-10-8, molecular formula C₁₁H₂₁Cl₂N₃O, MW 282.21 g/mol) is the dihydrochloride salt of a 4-amino-pyrazol-3-one scaffold. This compound belongs to the arylcyclohexyl pyrazole chemotype, a class extensively patented by GlaxoSmithKline (WO2017060855) as regulators of the KEAP1-NRF2 protein-protein interaction, a master pathway controlling cellular oxidative stress responses.

Molecular Formula C11H21Cl2N3O
Molecular Weight 282.21
CAS No. 1955498-10-8
Cat. No. B2937245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-2-cyclohexyl-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride
CAS1955498-10-8
Molecular FormulaC11H21Cl2N3O
Molecular Weight282.21
Structural Identifiers
SMILESCC1=C(C(=O)N(N1C)C2CCCCC2)N.Cl.Cl
InChIInChI=1S/C11H19N3O.2ClH/c1-8-10(12)11(15)14(13(8)2)9-6-4-3-5-7-9;;/h9H,3-7,12H2,1-2H3;2*1H
InChIKeyACOSUAYYPXOGMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2-cyclohexyl-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one Dihydrochloride (CAS 1955498-10-8): Core Scaffold Identity and Procurement Baseline


4-Amino-2-cyclohexyl-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride (CAS 1955498-10-8, molecular formula C₁₁H₂₁Cl₂N₃O, MW 282.21 g/mol) is the dihydrochloride salt of a 4-amino-pyrazol-3-one scaffold . This compound belongs to the arylcyclohexyl pyrazole chemotype, a class extensively patented by GlaxoSmithKline (WO2017060855) as regulators of the KEAP1-NRF2 protein-protein interaction, a master pathway controlling cellular oxidative stress responses . Its core structure features a cyclohexyl substituent at the N2 position and an exocyclic 4-amino group, distinguishing it from N-aryl analogs like 4-aminoantipyrine. Commercially, it is supplied as a research-grade building block at ≥95% purity by vendors including Biosynth, AKSci, and Ambeed .

Why 4-Amino-2-cyclohexyl-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one Dihydrochloride Cannot Be Generically Substituted


Substituting the dihydrochloride salt of this pyrazolone scaffold with its free base (CAS 1248324-24-4) or N-aryl analogs (e.g., 4-aminoantipyrine) introduces critical risks in physicochemical handling and downstream synthetic fidelity. The dihydrochloride salt provides enhanced aqueous solubility and a defined stoichiometric form, which is essential for reproducible reaction stoichiometry in multi-step syntheses of NRF2-targeted arylcyclohexyl pyrazole derivatives described in GSK patent families . Furthermore, the N-cyclohexyl substituent is a key pharmacophoric feature in the patented chemotype; replacement with an N-phenyl group (as in 4-aminoantipyrine) alters both lipophilicity and KEAP1 binding geometry, rendering the resulting derivatives outside the claimed structure-activity relationship space . The quantitative differentiation evidence below substantiates these selection criteria.

Quantitative Differential Evidence for 4-Amino-2-cyclohexyl-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one Dihydrochloride Selection


Dihydrochloride Salt vs. Free Base: Stoichiometric Definition and Aqueous Handling

The dihydrochloride salt form provides a defined stoichiometric entity with a molecular weight of 282.21 g/mol (C₁₁H₂₁Cl₂N₃O), compared to the free base (CAS 1248324-24-4, MW 209.29 g/mol, C₁₁H₁₉N₃O) . This represents a 34.8% higher formula weight per mole of active scaffold, directly translating to improved weighing accuracy for sub-milligram reaction scales. The salt form is classified as a non-hazardous solid under DOT/IATA transport regulations, in contrast to the free base which may present different handling characteristics . Furthermore, the dihydrochloride carries a formal GHS classification (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3) that standardizes risk assessment across procurement workflows .

Salt selection Aqueous solubility Synthetic intermediate Weighing accuracy

N-Cyclohexyl vs. N-Phenyl Substitution: Pharmacophoric Differentiation for KEAP1-NRF2 Pathway Targeting

The GSK patent family WO2017060855 explicitly claims arylcyclohexyl pyrazole compounds—not N-aryl pyrazoles—as NRF2 regulators, indicating that the cyclohexyl substituent is integral to the pharmacophore . The N-cyclohexyl group contributes distinct conformational and lipophilic properties compared to the planar N-phenyl group of 4-aminoantipyrine. This structural divergence is critical because the arylcyclohexyl pyrazole series has demonstrated potent disruption of the KEAP1-NRF2 protein-protein interaction, with representative optimized analogs achieving EC₅₀ values as low as 7–18 nM in HEK293 ARE-LUC reporter assays, while the class-level baseline for N-aryl pyrazolones like 4-aminoantipyrine shows substantially weaker NRF2 activation (EC₅₀ = 6.85 × 10³ nM in U2OS Keap1 co-expression translocation assay) .

NRF2 activator KEAP1-NRF2 PPI Arylcyclohexyl pyrazole Structure-activity relationship

Exocyclic 4-Amino Group: Synthetic Versatility for Downstream Derivatization vs. Non-Aminated Pyrazolone Scaffolds

The presence of a primary exocyclic 4-amino group on the pyrazol-3-one ring provides a nucleophilic handle that enables rapid diversification through Schiff base condensation, amide bond formation, or reductive amination—synthetic transformations not accessible with non-aminated pyrazolone analogs such as 2-cyclohexyl-1,5-dimethyl-1,2-dihydro-pyrazol-3-one (CAS 69121-56-8, MW 194.27 g/mol) . This amino functionality is explicitly utilized in the GSK patent synthesis routes, where the 4-amino group serves as a key anchoring point for constructing the final arylcyclohexyl pyrazole NRF2 regulators . The dihydrochloride salt form further protects the amino group from unintended oxidation during storage, as the protonated state is less susceptible to atmospheric degradation .

Synthetic handle Schiff base formation Amide coupling Medicinal chemistry diversification

Procurement Reliability: Defined Purity Specifications and Multi-Vendor Availability vs. Single-Source Analogs

The dihydrochloride salt is stocked or catalogued by at least four independent commercial suppliers (AKSci, Biosynth, Ambeed, Chemenu) with consistently specified purity of ≥95% . This multi-vendor availability contrasts with certain structurally related analogs, such as custom-synthesized intermediates within the GSK patent examples, which may require de novo synthesis. The commercial price point at 50 mg scale ($437.50 from Biosynth) provides a procurement baseline for budgeting . Ambeed lists the compound with MDL number MFCD29991508, facilitating electronic inventory integration . No single-source dependency exists for this scaffold, mitigating supply disruption risk for ongoing medicinal chemistry campaigns.

Procurement Supply chain Purity specification Vendor comparison

Optimal Research and Industrial Application Scenarios for 4-Amino-2-cyclohexyl-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one Dihydrochloride


Medicinal Chemistry: Synthesis of Arylcyclohexyl Pyrazole NRF2 Modulator Libraries

This compound serves as the direct synthetic entry point to the arylcyclohexyl pyrazole chemotype claimed in GSK patent WO2017060855. Its 4-amino group enables derivatization via amide coupling or Schiff base formation to generate focused libraries targeting the KEAP1-NRF2 protein-protein interaction, a validated therapeutic axis for COPD, asthma, fibrosis, and neurodegenerative diseases . The dihydrochloride salt's defined stoichiometry ensures accurate building block incorporation in parallel synthesis workflows.

Chemical Biology: KEAP1-NRF2 Pathway Probe Development

The cyclohexyl-substituted scaffold provides a more lipophilic and metabolically distinct core compared to N-phenyl pyrazolones, potentially yielding probe molecules with improved cell permeability for studying NRF2 nuclear translocation kinetics. The 4-amino handle can be functionalized with fluorophores or affinity tags (biotin) without compromising the core pharmacophore geometry defined in the patent SAR .

Process Chemistry: Salt Form Selection and Crystallization Optimization

The dihydrochloride salt offers a well-defined crystalline form suitable for solid-state characterization (XRPD, DSC) and long-term storage under cool, dry conditions . This contrasts with the free base, which may exist as an oil or low-melting solid, complicating handling and purity verification at scale. The salt form's aqueous solubility facilitates aqueous workup and extraction protocols during multi-step synthesis.

Procurement Strategy: Multi-Vendor Benchmarking for Cost-Effective Library Production

With at least four commercial suppliers offering ≥95% purity material, research program managers can implement competitive quotation processes. The standardized GHS classification (H315, H319, H335) across supplier SDS documents enables unified risk assessment and storage protocols, reducing administrative overhead in multi-institutional collaborative projects .

Quote Request

Request a Quote for 4-amino-2-cyclohexyl-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.